molecular formula C9H10BrNO2 B1298727 (S)-3-Amino-3-(4-bromophenyl)propanoic acid CAS No. 275826-36-3

(S)-3-Amino-3-(4-bromophenyl)propanoic acid

Cat. No. B1298727
CAS RN: 275826-36-3
M. Wt: 244.08 g/mol
InChI Key: RBOUYDUXPMAYMJ-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a compound that can be considered a brominated analog of the compounds discussed in the provided papers. While the papers do not directly discuss the brominated variant, they do provide insights into similar structures, such as the fluorinated and chlorinated analogs. These compounds are part of a class of β-amino acids, which are non-proteinogenic and have potential applications in medicinal chemistry due to their structural uniqueness and biological activity .

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, involves specific reactions that could be adapted for the synthesis of this compound. The chlorinated analog was synthesized as a lower homologue of known GABA receptor antagonists, suggesting that similar methods could be employed for the brominated compound . Although the exact synthesis route for the brominated variant is not provided, the methodologies for chlorinated and fluorinated analogs typically involve halogenation, amino acid formation, and protection/deprotection steps.

Molecular Structure Analysis

The molecular structure of β-amino acids like this compound is characterized by the presence of an amino group (NH3+) and a carboxylate group (COO-) within the same molecule, leading to the formation of zwitterionic structures. These structures are stabilized by intra- and intermolecular hydrogen bonds, as seen in the case of the fluorinated analog . The presence of a heavy halogen such as bromine would likely influence the electronic structure and hydrogen bonding patterns, potentially leading to unique vibrational modes and stabilities.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and the bromine substituent. The amino group can participate in various reactions, such as forming amides or reacting with carbonyl compounds. The carboxylic acid moiety offers opportunities for esterification or amidation. The presence of the bromine atom could facilitate further chemical modifications, such as Suzuki coupling reactions, due to its good leaving group properties. The reactivity patterns of the fluorinated and chlorinated analogs provide a basis for predicting the reactivity of the brominated compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to include solid-state characteristics, solubility in various solvents, and a specific melting point range. The compound's zwitterionic nature would influence its solubility and crystalline structure. The heavy bromine atom would contribute to a higher molecular weight and potentially affect the compound's boiling and melting points compared to its chlorinated and fluorinated counterparts . Vibrational spectroscopy techniques, such as IR and Raman, could be used to characterize the compound's molecular vibrations and confirm the presence of specific functional groups .

Scientific Research Applications

To still provide useful insights related to the scientific research applications of closely related compounds or chemical structures, we can consider the general trends and applications of similar compounds such as amino acids and their derivatives, which are crucial in biochemistry, pharmacology, and materials science. For instance, amino acids and their derivatives play a significant role in:

  • Drug Development: Many pharmaceuticals are designed based on the modification of amino acids to enhance their therapeutic effects or to create new drugs with specific actions.
  • Biochemistry and Molecular Biology: Amino acids are fundamental to understanding protein structure and function, enzyme mechanisms, and signaling pathways.
  • Material Science: Derivatives of amino acids, including those with bromophenyl groups, can be used in creating polymers, coatings, and adhesives with specific properties, such as increased strength or biocompatibility.

Although the provided articles do not directly mention (S)-3-Amino-3-(4-bromophenyl)propanoic acid, they offer a glimpse into the wide-ranging applications of amino acids and their derivatives:

  • Biomedical Applications

    Bio-inspired adhesive materials, such as catechol-conjugated chitosan, demonstrate the potential of amino acid derivatives in developing wet-resistant adhesives for wound healing and tissue sealants, inspired by natural phenomena like mussel adhesion Ryu, J., Hong, S., & Lee, H. (2015).

  • Synthetic Methodologies

    Metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives highlight the versatility of amino acids in organic synthesis and drug discovery Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018).

  • Analysis of Amino Acids

    The study of amino acids using capillary electrophoresis emphasizes the importance of analytical techniques in understanding the role and composition of amino acids in biological systems Poinsot, V., Bayle, C., & Couderc, F. (2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUYDUXPMAYMJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352361
Record name (3S)-3-Amino-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

275826-36-3
Record name (S)-β-Amino-β-(4-bromophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(4-bromophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-3-(4-bromophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (10 g, 54 mmol), ammonium acetate (8.663 g, 112.4 mmol) and malonic acid (5.6762 g, 54.5 mmol) were refluxed (slow) in absolute ethanol (45 mL) for 150 hours. White solid was filtered and dissolved into a warm (70° C.) solution of 50 mL of Na2CO3 and 50 mL of H2O. This solution was then extracted with 100 mL of diethyl ether three times. The aqueous layer was further acidified to pH 7 to produce white solid β-4-bromophenyl-β-alanine (4.5140 g, 18.49 mmol, 34.2%); MP: 234° C.; IR (KBr): 3061, 1594 cm−1; TLC: RF=0.35 (solvent 24), 0.32 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.42-7.38 (m, 2H), 7.17-7.14 (m, 2H), 4.11-4.07 (t, J=7.25 Hz, 1H), 2.48-2.36 (m, 2H). Anal. Calcd for C9H10BrNO2: C, 44.29; H, 4.13; N, 5.74. Found: C, 44.35; H, 3.93; N, 5.70.
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10 g
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8.663 g
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5.6762 g
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45 mL
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Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
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50 g
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28.1 g
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27.7 g
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400 mL
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Synthesis routes and methods III

Procedure details

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